硫代吗啉-3-甲酰胺

描述

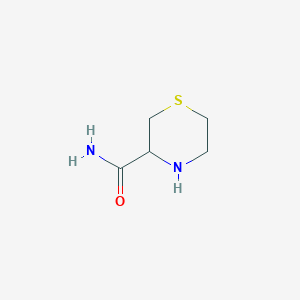

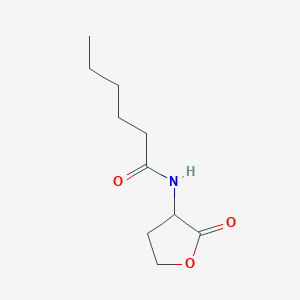

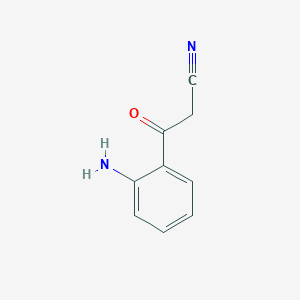

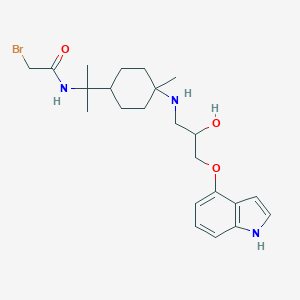

Thiomorpholine-3-carboxamide (TMC) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic amide that contains a thiomorpholine ring with a carboxamide group attached. TMC has a molecular formula of C5H7NOS and a molecular weight of 119.18 g/mol. It is a colorless solid that is soluble in water. TMC has been used in a variety of scientific applications, including drug research, organic synthesis, and biochemistry.

科学研究应用

刺激响应性聚合物

硫代吗啉衍生物已用于开发刺激响应性聚合物。 这些聚合物可以响应pH值和温度的变化,使其在纳米医学中发挥作用 . 单体乙基硫代吗啉氧化甲基丙烯酸酯(THOXMA)可以聚合得到明确定义的聚合物。 制备了与羟乙基甲基丙烯酸酯(HEMA)的共聚物,这使得可以调节聚合物的LCST行为 .

生物学应用

硫代吗啉-3-甲酰胺衍生物在生物学应用中显示出潜力。 例如,亲水性聚(硫代吗啉氧化乙基甲基丙烯酸酯)聚合物具有约5.6的pK a,这表示弱酸性,可以在生物学应用中加以利用 .

药物递送系统

硫代吗啉-3-甲酰胺衍生物的pH响应性和温度响应性使其适合用于药物递送系统。 它们可以用于创建智能材料,这些材料仅在特定条件下或在靶向组织或细胞中释放药物 .

血液相容性材料

硫代吗啉-3-甲酰胺衍生物被发现是血液相容的。 它们不会引起红细胞的聚集或溶解,使其在生物学应用中安全使用 .

胆固醇酯转运蛋白抑制剂

硫代吗啉-3-甲酰胺衍生物已被用作潜在的胆固醇酯转运蛋白(CETP)抑制剂 . CETP在降低HDL-C水平和提高LDL-C水平中起着重要作用,其抑制可能是治疗动脉粥样硬化的一个新方法 .

生物活性化合物

吗啉及其硫代类似物均已被证明对不同的分子靶点具有生物活性。 这些骨架一直是药效团中不可或缺的组成部分 .

作用机制

Target of Action

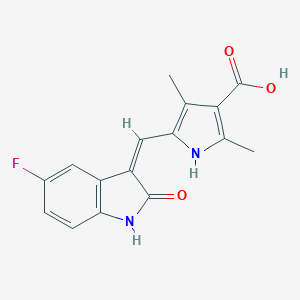

Thiomorpholine-3-carboxamide is a complex compound with potential biological activity. Some related compounds, such as 5(6)-fluoroindole-carboxamide derivatives, have been identified as inhibitors of androgen receptor binding function-3 (AR-BF3) .

Mode of Action

It’s worth noting that compounds with similar structures, such as prinomastat, inhibit matrix metalloproteinases (mmps), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth, invasion, and metastasis .

Biochemical Pathways

A protein named thiomorpholine-carboxylate dehydrogenase has been identified, which specifically catalyzes the reduction of imine bonds in brain substrates . This suggests that Thiomorpholine-3-carboxamide might be involved in similar biochemical pathways.

Pharmacokinetics

It’s worth noting that related compounds, such as prinomastat, have a half-life of 2-5 hours .

Result of Action

Related compounds have been found to have anticancer and antimicrobial activities .

属性

IUPAC Name |

thiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBJIFNMKOKRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340880 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103742-31-0 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis of the thiomorpholine-3-carboxamide scaffold presented in the research?

A1: The research describes a novel and efficient method for synthesizing 1,2-disubstituted N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide derivatives. [] This method utilizes a three-component reaction involving an α-amino acid, mercaptoacetaldehyde, and an isocyanide. [] The reaction proceeds smoothly under mild conditions and exhibits high stereoselectivity, making it a valuable tool for accessing this novel class of compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)

![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)